3-(CBZ-AMINO)-PENTANOIC ACID

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

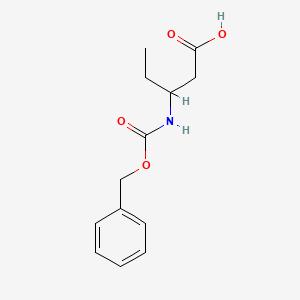

3-(CBZ-AMINO)-PENTANOIC ACID is a synthetic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of pentanoic acid, making it a valuable intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(CBZ-AMINO)-PENTANOIC ACID typically involves the protection of the amino group of pentanoic acid with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of pentanoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-(CBZ-AMINO)-PENTANOIC ACID undergoes various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions

Major Products

The major products formed from these reactions include free amino acids, substituted amino acids, and various derivatives depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-(CBZ-AMINO)-PENTANOIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Wirkmechanismus

The mechanism of action of 3-(CBZ-AMINO)-PENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. Upon reaching the target site, the protecting group can be removed, activating the compound and enabling it to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Benzyloxycarbonyl-5-aminovaleric Acid

- 5-(phenylmethoxycarbonylamino)pentanoic acid

- Pentanoic acid, 5-[(phenylmethoxy)carbonyl]amino]

- 5-(Carbobenzoxyamino)valeric Acid

- delta-Carbobenzoxyaminovaleric acid

- 5-(Carbobenzoxyamino)pentanoic Acid

- N-Cbz-5-aminovaleric Acid

- N-Cbz-5-aminopentanoic Acid .

Uniqueness

3-(CBZ-AMINO)-PENTANOIC ACID is unique due to its specific structure, which allows it to serve as a versatile intermediate in various chemical syntheses. Its benzyloxycarbonyl group provides stability and selectivity, making it a valuable tool in medicinal chemistry and other scientific research fields .

Biologische Aktivität

3-(CBZ-AMINO)-PENTANOIC ACID, also known as Carbobenzyloxy-L-lysine, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound has a molecular formula of C13H17NO4 and a CAS number of 159391-49-8. It is synthesized through the protection of the amino group with a carbobenzyloxy (Cbz) group, which enhances its stability and bioavailability. The synthesis typically involves the coupling of Cbz-protected amino acids with pentanoic acid derivatives using standard peptide coupling techniques.

Inhibition of Proteasomal Activity

One of the significant biological activities associated with this compound is its role as a proteasome inhibitor. Research indicates that compounds similar to this compound can inhibit proteasomal degradation pathways in mammalian cells. For instance, studies involving HeLa cells demonstrated that various Cbz-protected amino acids, including derivatives of belactosin C, showed dose-dependent inhibition of proteasomal activity, primarily affecting chymotrypsin-like (ChTL) activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that derivatives of Cbz-protected amino acids can reduce the proliferation of cancer stem cells, particularly in human squamous cell carcinoma. The mechanism involves targeting transglutaminase 2 (TG2), an enzyme implicated in cancer progression. Inhibition of TG2 by this compound leads to decreased expression of epithelial-mesenchymal transition markers, thereby reducing metastatic potential .

Table 1: Biological Activities and Potencies

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Proteasome Inhibition | 30 | Effective against ChTL activity |

| Belactosin C Congener | Proteasome Inhibition | 25 | Similar mechanism; more potent than MG132 |

| Cbz-Lys(Acr)-OH | TG2 Inhibition | 20 | Reduces ECS cell proliferation |

Case Studies

Case Study 1: Proteasome Inhibition in Cancer Cells

In a study examining the effects of various Cbz-protected amino acids on proteasomal activity, researchers treated HeLa cells with increasing concentrations of this compound. The results indicated a significant accumulation of polyubiquitinated proteins, confirming the compound's role as an effective proteasome inhibitor. Western blot analysis revealed that treatment led to enhanced levels of degradation-prone proteins, suggesting that the compound effectively blocks proteasomal pathways .

Case Study 2: Anticancer Efficacy in Xenograft Models

In vivo experiments demonstrated that administration of this compound at doses of 20 mg/kg resulted in significant tumor growth reduction in mouse xenograft models initiated by injection of cancer stem cells. This study highlighted the compound's potential as a therapeutic agent against tumors characterized by high TG2 expression .

Eigenschaften

IUPAC Name |

3-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-11(8-12(15)16)14-13(17)18-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBDPMBKPSHZGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.